Progesterone-d9

Vue d'ensemble

Description

Progestérone-d9: est un analogue marqué au deutérium de la progestérone, une hormone stéroïde naturelle. Ce composé est souvent utilisé comme standard interne en spectrométrie de masse pour la quantification des taux de progestérone dans les échantillons biologiques . La progestérone elle-même joue un rôle crucial dans la régulation du cycle menstruel et est essentielle au maintien de la grossesse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la Progestérone-d9 implique l'incorporation d'atomes de deutérium dans la molécule de progestérone. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Une méthode courante implique l'utilisation de réactifs deutérés en présence de catalyseurs pour faciliter l'échange d'hydrogène contre du deutérium .

Méthodes de production industrielle: La production industrielle de la Progestérone-d9 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et de systèmes catalytiques avancés pour garantir l'incorporation efficace des atomes de deutérium. Le produit final est ensuite purifié en utilisant des techniques telles que la chromatographie pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions: La Progestérone-d9 subit diverses réactions chimiques similaires à celles de la progestérone naturelle. Celles-ci incluent:

Oxydation: Conversion des groupes hydroxyle en cétones ou en aldéhydes.

Réduction: Réduction des cétones en groupes hydroxyle.

Substitution: Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent l'acide chromique et le permanganate de potassium.

Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la Progestérone-d9 peut produire de la 17α-hydroxyprogestérone, tandis que la réduction peut produire de la 20β-hydroxyprogestérone .

Applications de la recherche scientifique

Chimie: La Progestérone-d9 est largement utilisée comme standard interne en spectrométrie de masse pour la quantification précise des taux de progestérone dans divers échantillons. Ceci est crucial pour les études impliquant l'analyse des hormones stéroïdes .

Biologie: En recherche biologique, la Progestérone-d9 aide à comprendre les voies métaboliques de la progestérone et son rôle dans les processus physiologiques tels que le cycle menstruel et la grossesse .

Médecine: En recherche médicale, la Progestérone-d9 est utilisée pour étudier la pharmacocinétique et la pharmacodynamique des médicaments à base de progestérone. Ceci aide au développement de nouveaux agents thérapeutiques pour des affections telles que les déséquilibres hormonaux et les troubles de la reproduction .

Industrie: Dans l'industrie pharmaceutique, la Progestérone-d9 est utilisée dans le contrôle qualité des produits contenant de la progestérone pour garantir leur efficacité et leur sécurité .

Mécanisme d'action

La Progestérone-d9, comme la progestérone naturelle, exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Ces récepteurs font partie de la famille des récepteurs nucléaires et régulent l'expression des gènes lors de leur activation. La liaison de la Progestérone-d9 à ces récepteurs déclenche une cascade d'événements moléculaires qui maintiennent l'endomètre pendant le cycle menstruel et soutiennent la grossesse .

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Mass Spectrometry

Progesterone-d9 is extensively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of progesterone levels in biological samples. Its deuterated nature allows for precise differentiation between endogenous progesterone and the labeled compound, enhancing the reliability of analytical results .

Method Development

Recent studies have developed robust LC-MS/MS methods employing this compound for quantifying progesterone in various matrices, including rabbit plasma. These methods have demonstrated high sensitivity and specificity, with recovery rates ranging from 86.0% to 103% . Such methodologies are critical for pharmacokinetic studies, enabling researchers to assess drug absorption and metabolism effectively.

Pharmacokinetics and Drug Development

Pharmacokinetic Studies

this compound is instrumental in pharmacokinetic research, particularly in evaluating transdermal formulations of progesterone. For instance, a study indicated that a eutectic-hydrogel system showed 1.5 times better bioavailability than a reference drug when quantified using this compound as an internal standard . This application is vital for optimizing drug delivery systems aimed at enhancing therapeutic efficacy.

Therapeutic Research

The compound is also used to investigate the pharmacodynamics of progesterone-based therapies, which can include treatments for hormonal imbalances, reproductive disorders, and conditions like endometrial cancer. Understanding its metabolic pathways helps in developing new therapeutic agents that leverage progesterone's biological effects .

Biological Research

Understanding Hormonal Pathways

In biological research, this compound aids in elucidating the metabolic pathways of steroid hormones. Its use allows scientists to explore the roles of progesterone in regulating the menstrual cycle, pregnancy maintenance, and other physiological processes .

Cellular Effects and Mechanisms

Research has shown that this compound interacts with the progesterone receptor, influencing gene expression and cellular signaling pathways. This interaction is crucial for understanding how progesterone affects cellular functions during various physiological states .

Clinical Applications

Hormonal Therapy Studies

this compound has been used to evaluate the effects of hormonal therapies on conditions such as dysfunctional uterine bleeding and breast cancer. Its role in modulating the activity of hormone receptors makes it a valuable tool in clinical research aimed at developing safer and more effective treatments .

Quality Control in Pharmaceuticals

In the pharmaceutical industry, this compound serves as a quality control standard for products containing progesterone. Ensuring consistent potency and efficacy of these products is essential for patient safety and treatment outcomes .

Case Studies

Mécanisme D'action

Progesterone-d9, like natural progesterone, exerts its effects by binding to progesterone receptors in target tissues. These receptors are part of the nuclear receptor family and regulate gene expression upon activation. The binding of this compound to these receptors initiates a cascade of molecular events that maintain the endometrium during the menstrual cycle and support pregnancy .

Comparaison Avec Des Composés Similaires

Composés similaires:

Progestérone: La forme naturelle de l'hormone.

17α-Hydroxyprogestérone: Un métabolite de la progestérone impliqué dans la stéroïdogénèse.

20β-Hydroxyprogestérone: Un autre métabolite formé par la réduction de la progestérone.

Unicité: La Progestérone-d9 est unique en raison de l'incorporation d'atomes de deutérium, ce qui en fait un standard interne idéal pour la spectrométrie de masse. Ce marquage isotopique permet une quantification précise et une différenciation de l'hormone naturelle dans les études analytiques .

Activité Biologique

Progesterone-d9, a deuterated form of progesterone, is a steroid hormone that plays a crucial role in various biological processes, particularly in reproductive physiology and endocrine signaling. This article delves into the biological activity of this compound, examining its mechanisms, physiological effects, and applications in research.

Overview of this compound

This compound is chemically modified to include deuterium atoms, enhancing its stability and allowing for more precise tracking in biological systems. This compound is utilized primarily in research settings to study steroid hormone pathways and receptor interactions without interference from endogenous progesterone.

This compound exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon binding to PR, this compound induces conformational changes that facilitate the transcription of target genes involved in:

- Reproductive functions : Regulating the menstrual cycle and maintaining pregnancy.

- Cellular processes : Influencing cell proliferation, differentiation, and apoptosis.

- Endocrine signaling : Modulating the activity of other hormones such as estrogen and cortisol.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Studies

- Reproductive Health Research : A study utilized this compound to investigate its effects on endometrial receptivity in women undergoing fertility treatments. The results indicated that deuterated progesterone could provide insights into optimal dosing strategies without influencing endogenous hormone levels.

- Cancer Research : In breast cancer studies, this compound was employed to analyze its role in modulating tumor growth via PR signaling pathways. The findings suggested that altered PR activity by this compound could affect tumor proliferation rates.

- Endocrine Disruption Studies : Research involving environmental samples assessed the impact of various steroids, including this compound, on endocrine disruptor activity. The study highlighted how deuterated compounds can serve as reliable markers for understanding hormonal disruptions in aquatic ecosystems.

Research Findings

Recent advances have highlighted the versatility of this compound in various research applications:

- Steroidogenesis Pathways : this compound has been instrumental in elucidating pathways involved in steroid hormone synthesis and metabolism.

- Drug Development : Its unique properties allow for better understanding and development of therapies targeting hormonal imbalances.

- Biomarker Development : The use of this compound as a tracer has facilitated the identification of biomarkers for conditions such as polycystic ovary syndrome (PCOS) and other reproductive disorders.

Propriétés

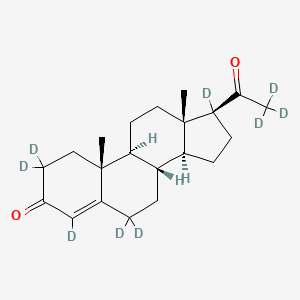

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-PQIPVKAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347286 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15775-74-3 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.